molecular formula C24H17NO7 B4833786 4-(4-methoxyphenyl)-7-[2-(3-nitrophenyl)-2-oxoethoxy]-2H-chromen-2-one

4-(4-methoxyphenyl)-7-[2-(3-nitrophenyl)-2-oxoethoxy]-2H-chromen-2-one

Cat. No.: B4833786
M. Wt: 431.4 g/mol
InChI Key: ZERHAWUHUUBVOK-UHFFFAOYSA-N
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Description

4-(4-methoxyphenyl)-7-[2-(3-nitrophenyl)-2-oxoethoxy]-2H-chromen-2-one is a complex organic compound that belongs to the class of chromen-2-ones This compound is characterized by the presence of a methoxyphenyl group and a nitrophenyl group attached to the chromen-2-one core

Properties

IUPAC Name

4-(4-methoxyphenyl)-7-[2-(3-nitrophenyl)-2-oxoethoxy]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17NO7/c1-30-18-7-5-15(6-8-18)21-13-24(27)32-23-12-19(9-10-20(21)23)31-14-22(26)16-3-2-4-17(11-16)25(28)29/h2-13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZERHAWUHUUBVOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC(=C3)OCC(=O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methoxyphenyl)-7-[2-(3-nitrophenyl)-2-oxoethoxy]-2H-chromen-2-one typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Chromen-2-one Core: This can be achieved through the condensation of salicylaldehyde with an appropriate β-ketoester under basic conditions.

    Introduction of the Methoxyphenyl Group: This step involves the electrophilic aromatic substitution of the chromen-2-one core with a methoxyphenyl halide in the presence of a Lewis acid catalyst.

    Attachment of the Nitrophenyl Group: The final step involves the nucleophilic substitution reaction where the nitrophenyl group is introduced using a nitrophenyl halide and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-methoxyphenyl)-7-[2-(3-nitrophenyl)-2-oxoethoxy]-2H-chromen-2-one can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions ortho and para to the methoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.

Major Products

    Oxidation: Methoxybenzoic acid or methoxybenzaldehyde.

    Reduction: Aminophenyl derivatives.

    Substitution: Various substituted chromen-2-one derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-methoxyphenyl)-7-[2-(3-nitrophenyl)-2-oxoethoxy]-2H-chromen-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its chromen-2-one core.

    Medicine: Explored for its potential anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific optical properties.

Mechanism of Action

The mechanism of action of 4-(4-methoxyphenyl)-7-[2-(3-nitrophenyl)-2-oxoethoxy]-2H-chromen-2-one involves its interaction with specific molecular targets. The chromen-2-one core can intercalate with DNA, potentially inhibiting the replication of cancer cells. The nitrophenyl group can undergo redox reactions, generating reactive oxygen species (ROS) that can induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-methoxyphenyl)-7-[2-(4-nitrophenyl)-2-oxoethoxy]-2H-chromen-2-one
  • 4-(4-methoxyphenyl)-7-[2-(2-nitrophenyl)-2-oxoethoxy]-2H-chromen-2-one
  • 4-(4-methoxyphenyl)-7-[2-(3-nitrophenyl)-2-oxoethoxy]-2H-chromen-4-one

Uniqueness

4-(4-methoxyphenyl)-7-[2-(3-nitrophenyl)-2-oxoethoxy]-2H-chromen-2-one is unique due to the specific positioning of the methoxy and nitrophenyl groups, which confer distinct electronic and steric properties. These unique features make it a valuable compound for targeted applications in medicinal chemistry and material science.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(4-methoxyphenyl)-7-[2-(3-nitrophenyl)-2-oxoethoxy]-2H-chromen-2-one
Reactant of Route 2
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4-(4-methoxyphenyl)-7-[2-(3-nitrophenyl)-2-oxoethoxy]-2H-chromen-2-one

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